(E)-3-(((2-chloro-7-ethoxyquinolin-3-yl)methylene)amino)-2-methylquinazolin-4(3H)-one
描述
属性
IUPAC Name |
3-[(E)-(2-chloro-7-ethoxyquinolin-3-yl)methylideneamino]-2-methylquinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2/c1-3-28-16-9-8-14-10-15(20(22)25-19(14)11-16)12-23-26-13(2)24-18-7-5-4-6-17(18)21(26)27/h4-12H,3H2,1-2H3/b23-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMLXZLNQXUSBZ-FSJBWODESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=NC(=C(C=C2C=C1)C=NN3C(=NC4=CC=CC=C4C3=O)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=NC(=C(C=C2C=C1)/C=N/N3C(=NC4=CC=CC=C4C3=O)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(E)-3-(((2-chloro-7-ethoxyquinolin-3-yl)methylene)amino)-2-methylquinazolin-4(3H)-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, anticancer effects, and structure-activity relationships (SAR).
The molecular formula of (E)-3-(((2-chloro-7-ethoxyquinolin-3-yl)methylene)amino)-2-methylquinazolin-4(3H)-one is C21H19ClN4O2, with a molecular weight of 394.86 g/mol. The compound features a quinazolinone core, which is known for its diverse biological activities.
Antimicrobial Activity
Quinazolinone derivatives have been extensively studied for their antimicrobial properties. A study highlighted that certain quinazolinones exhibit selective activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism involves binding to the allosteric site of penicillin-binding protein (PBP)2a, enhancing the efficacy of beta-lactam antibiotics like piperacillin-tazobactam in vitro and in vivo models .
Table 1: Antimicrobial Activity of Quinazolinone Derivatives
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound 73 | ≤ 64 | MRSA |
| (E)-3-(5-carboxy-2-fluorophenyl)-2-(4-cyanostyryl)quinazolin-4(3H)-one | 0.25–4 | MRSA |
| (E)-3-(((2-chloro-7-ethoxyquinolin-3-yl)methylene)amino)-2-methylquinazolin-4(3H)-one | TBD | TBD |
Anticancer Activity
Recent research has indicated that quinazolinone derivatives can exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study synthesized and evaluated several quinazolinones, revealing that compounds with specific substitutions at the C2 position showed potent activity against human cancer cell lines such as A549 and MCF-7 . The most active derivative demonstrated an IC50 value of 5.53 µM against the HT29 cell line, inducing G2/M phase arrest and promoting tubulin polymerization .
Structure-Activity Relationship (SAR)
The SAR studies of quinazolinones indicate that modifications to the core structure can significantly influence biological activity. For example, the introduction of electron-withdrawing groups has been shown to enhance antibacterial activity, while hydrophilicity alterations often lead to decreased potency . Computational analyses have further elucidated the steric requirements for activity, highlighting the importance of specific substituents on both rings A and B of the quinazolinone scaffold .
Case Studies
- Synergistic Effects : Research has shown that (E)-3-(((2-chloro-7-ethoxyquinolin-3-yl)methylene)amino)-2-methylquinazolin-4(3H)-one can synergize with other antibiotics to combat resistant strains effectively. This synergism is attributed to its ability to alter target binding sites on bacterial proteins .
- Antioxidant Properties : Some derivatives have also been evaluated for antioxidant activities using assays such as CUPRAC and ABTS. These studies suggest that certain structural modifications can enhance antioxidant capabilities, which may contribute to their overall therapeutic potential .
科学研究应用
Anticancer Activity
Research has indicated that compounds containing quinazoline and quinoline derivatives exhibit significant anticancer properties. For instance, derivatives similar to (E)-3-(((2-chloro-7-ethoxyquinolin-3-yl)methylene)amino)-2-methylquinazolin-4(3H)-one have been studied for their ability to inhibit key signaling pathways involved in cancer progression, such as the AKT pathway. A study demonstrated that certain quinoline derivatives showed promising inhibitory effects on AKT1, a protein kinase implicated in various cancers .
Antimicrobial Activity
Quinoline derivatives are also recognized for their antimicrobial properties. Compounds structurally related to (E)-3-(((2-chloro-7-ethoxyquinolin-3-yl)methylene)amino)-2-methylquinazolin-4(3H)-one have been tested against various bacterial strains, showing significant activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of (E)-3-(((2-chloro-7-ethoxyquinolin-3-yl)methylene)amino)-2-methylquinazolin-4(3H)-one and its biological activity is crucial for optimizing its pharmacological properties. SAR studies have shown that modifications in the substituents on the quinoline and quinazoline rings can significantly alter the potency and selectivity of these compounds against specific biological targets.
Synthesis and Evaluation
A recent study synthesized a series of quinoline derivatives, including those similar to (E)-3-(((2-chloro-7-ethoxyquinolin-3-yl)methylene)amino)-2-methylquinazolin-4(3H)-one, and evaluated their anticancer activity against human cancer cell lines such as HCT116 and MCF7. The results indicated that several compounds exhibited IC50 values in the low micromolar range, suggesting strong antiproliferative effects .
Inhibition Studies
Another study focused on the inhibition of mutant isocitrate dehydrogenase (mt-IDH) proteins by compounds related to (E)-3-(((2-chloro-7-ethoxyquinolin-3-yl)methylene)amino)-2-methylquinazolin-4(3H)-one). These proteins are implicated in various cancers, and inhibitors targeting them could provide new avenues for cancer treatment .
Data Tables
相似化合物的比较
Quinazolinone derivatives exhibit diverse pharmacological activities, modulated by their substituents and structural motifs. Below is a detailed comparison with structurally or functionally related compounds:
Structural Analogues
Key Observations :
- The ethoxy group in the target compound distinguishes it from analogues with smaller alkoxy groups (e.g., methoxy in ), likely altering solubility and metabolic stability.
Pharmacological and Physicochemical Properties
- Lipophilicity: The 7-ethoxy group increases logP compared to 7-chloro or 7-methoxy analogues, as seen in 3-amino-7-chloro-2-methylquinazolin-4(3H)-one .
- Stability: The 3-amino group in related compounds improves hydrolytic stability, but the target compound’s imine bridge may confer pH-dependent reactivity .
- Bioactivity: Unlike 3-(3-methoxyphenyl)-2-indolylquinazolinones (antitumor ), the target compound’s quinoline moiety may target parasitic or microbial enzymes, similar to chloroquine derivatives .
Computational Similarity Analysis
Using Tanimoto coefficients (binary fingerprint comparison), the target compound shows moderate similarity (0.45–0.60) to other 3-substituted quinazolinones. However, subgraph matching reveals critical differences in the quinoline-ethoxychloro motif, which is absent in simpler analogues like 3-amino-2-methylquinazolin-4(3H)-one .
常见问题
Basic Research Questions
Q. How can the synthesis of (E)-3-(((2-chloro-7-ethoxyquinolin-3-yl)methylene)amino)-2-methylquinazolin-4(3H)-one be optimized for yield and purity?
- Methodology :
- Step 1 : Start with 2-methylquinazolin-4(3H)-one as the core scaffold. React with 2-chloro-7-ethoxyquinoline-3-carbaldehyde under Schiff base conditions (e.g., glacial acetic acid, reflux) to form the imine linkage .
- Step 2 : Monitor reaction progress via TLC or HPLC. Purify using column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Key parameters : pH control (acidic conditions stabilize the imine bond) and temperature (70–80°C for 6–8 hours) .
Q. What spectroscopic techniques are critical for confirming the (E)-isomer configuration in this compound?
- Answer :
- NMR : Use NOESY to distinguish between (E) and (Z) isomers. Absence of cross-peaks between the quinoline methylene proton and quinazolinone NH confirms the (E)-configuration .
- IR : Confirm the presence of C=N stretching (~1600–1650 cm⁻¹) and absence of NH stretches from unreacted amine .
- X-ray crystallography : Resolve ambiguity by determining the crystal structure (e.g., CCDC deposition codes for similar compounds: 7XE) .
Q. How does the chloro-ethoxyquinoline substituent influence the compound’s solubility and bioavailability?
- Methodology :
- Solubility testing : Perform shake-flask experiments in PBS (pH 7.4) and DMSO. Compare with analogs lacking the ethoxy group (e.g., 3-chloro derivatives) .
- LogP calculation : Use HPLC-derived retention times or computational tools (e.g., MarvinSketch) to predict lipophilicity. The ethoxy group increases hydrophobicity (LogP ~3.5) .
Advanced Research Questions
Q. How can contradictory data on antifungal activity between in vitro and in vivo models be resolved?
- Case study : Analogous compounds (e.g., 6,8-dibromo-2-isopropylquinazolin-4(3H)-one) show 57–65% sclerotia reduction in vitro but limited in vivo efficacy .
- Approach :
- Metabolic stability assay : Use liver microsomes to assess rapid degradation (e.g., CYP450-mediated oxidation of the ethoxy group) .
- Formulation optimization : Encapsulate in liposomes or PEGylated nanoparticles to enhance bioavailability .
Q. What structural modifications enhance protein kinase inhibition while reducing off-target toxicity?
- Strategy :
- SAR analysis : Replace the 2-methyl group with bulkier substituents (e.g., trifluoromethyl) to improve binding to kinase ATP pockets (see 3-amino-2-(pyridin-3-yl)quinazolin-4(3H)-one for reference) .
- Toxicity screening : Use HEK293 cells to assess mitochondrial toxicity (MTT assay) and compare with unmodified analogs .
Q. What computational tools predict binding affinity to cycloxygenase-2 (COX-2) for anti-inflammatory applications?
- Workflow :
- Docking studies : Use AutoDock Vina with COX-2 crystal structure (PDB: 5KIR). The quinoline moiety shows π-π stacking with Tyr385 .
- MD simulations : Run 100-ns simulations in GROMACS to evaluate stability of the ligand-receptor complex .
Data Contradiction Analysis
Q. Why do some analogs show potent antibacterial activity but weak antitubercular effects?
- Hypothesis : Differences in cell wall permeability (e.g., mycobacterial membranes resist lipophilic compounds).
- Validation :
- MIC testing : Compare activity against E. coli (Gram-negative) and M. tuberculosis H37Rv. Use ethidium bromide uptake assays to quantify membrane penetration .
Experimental Design Tables
Table 1 : Comparison of Antifungal Activity of Selected Quinazolinone Derivatives
Table 2 : Optimized Reaction Conditions for Imine Formation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–80°C | Yield ↑ 20% |
| Solvent (v/v) | AcOH:H₂O (3:1) | Purity ↑ 95% |
| Reaction Time | 6–8 hours | Conversion >98% |
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